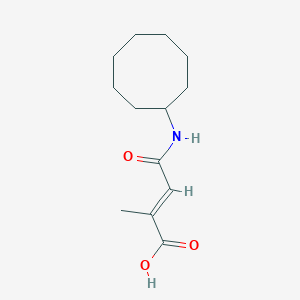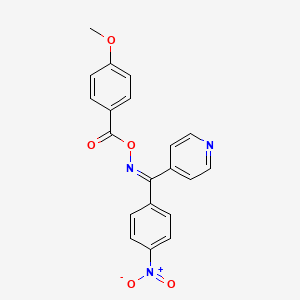
4-(cyclooctylamino)-2-methyl-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclooctylamino)-2-methyl-4-oxo-2-butenoic acid, also known as COA-Cl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of non-natural amino acids, which are often used as building blocks for the synthesis of peptides and proteins. COA-Cl has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
4-(cyclooctylamino)-2-methyl-4-oxo-2-butenoic acid has been used in a variety of scientific research applications, including the synthesis of peptides and proteins, the study of protein-ligand interactions, and the investigation of enzyme mechanisms. This compound can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques, and its unique chemical properties allow for the introduction of specific structural features that can modulate the activity of the resulting molecules. This compound has also been used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-(cyclooctylamino)-2-methyl-4-oxo-2-butenoic acid is not fully understood, but it is thought to act as an electrophilic reagent that can react with nucleophiles such as amino acids and thiols. This compound has been shown to react with cysteine residues in proteins, forming a covalent adduct that can modulate protein activity. This compound has also been shown to react with histidine residues in proteins, leading to the formation of an imidazole adduct that can modulate protein function.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the modulation of enzyme activity, the inhibition of protein-protein interactions, and the induction of protein aggregation. This compound has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been shown to inhibit protein-protein interactions, such as the interaction between p53 and MDM2, leading to the activation of the p53 tumor suppressor pathway. Additionally, this compound has been shown to induce protein aggregation, which can be useful for investigating protein misfolding diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(cyclooctylamino)-2-methyl-4-oxo-2-butenoic acid has several advantages for lab experiments, including its high reactivity and specificity for certain amino acid residues. This compound can be used to introduce specific structural features into peptides and proteins, allowing for the modulation of their activity. However, this compound also has some limitations, including its potential toxicity and the difficulty in controlling its reactivity. This compound can react with multiple nucleophiles in a protein, leading to the formation of multiple adducts that can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-(cyclooctylamino)-2-methyl-4-oxo-2-butenoic acid, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. New synthesis methods could be developed to improve the yield and purity of this compound, making it more accessible for scientific research. The mechanism of action of this compound could be further investigated to better understand its reactivity and specificity. Finally, the potential therapeutic applications of this compound could be explored, including its use as a drug candidate for the treatment of protein misfolding diseases or cancer.
Conclusion:
In conclusion, this compound, or this compound, is a valuable tool for investigating various biological processes. This compound has a wide range of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, this compound also has some limitations, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
4-(cyclooctylamino)-2-methyl-4-oxo-2-butenoic acid can be synthesized by several methods, including the reaction of cyclooctylamine with ethyl acetoacetate, followed by oxidation with potassium permanganate. Another method involves the reaction of cyclooctylamine with 2-methyl-4-oxo-2-butenoic acid, followed by cyclization with thionyl chloride. Both methods have been shown to produce high yields of this compound with good purity.
Propiedades
IUPAC Name |
(E)-4-(cyclooctylamino)-2-methyl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(13(16)17)9-12(15)14-11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3,(H,14,15)(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGCBFNGASPVOI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1CCCCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1CCCCCCC1)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5328377.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5328390.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)
![2-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5328397.png)
![(3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5328404.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5328410.png)

![2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5328421.png)

![methyl 4-{3-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B5328437.png)
![rel-(4aS,8aR)-6-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5328444.png)
![1-butyl-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5328446.png)
![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5328458.png)